molecular formula C12H12O4 B8358500 4-(Furan-2-yl)-2,6-dimethoxyphenol

4-(Furan-2-yl)-2,6-dimethoxyphenol

Cat. No.: B8358500
M. Wt: 220.22 g/mol
InChI Key: UFPXFKLTIBFDTP-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2,6-dimethoxyphenol is a phenolic compound characterized by a 2,6-dimethoxy-substituted benzene core with a furan-2-yl group at the 4-position. It is structurally related to syringol (2,6-dimethoxyphenol), a well-studied lignin-derived compound found in biomass pyrolysis products and wood smoke . The furan substituent distinguishes it from other syringol derivatives, offering unique chemical and biological traits.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-(furan-2-yl)-2,6-dimethoxyphenol

InChI

InChI=1S/C12H12O4/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7,13H,1-2H3

InChI Key

UFPXFKLTIBFDTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 4-position of 2,6-dimethoxyphenol serves as a critical site for functionalization. Key analogues include:

Compound Name Substituent at 4-Position Key Properties/Applications Source/Evidence
2,6-Dimethoxyphenol (Syringol) Hydrogen Major component in hardwood smoke; antioxidant, smoky aroma Biomass pyrolysis
4-Allyl-2,6-dimethoxyphenol Allyl (CH₂CHCH₂) Found in pyrolysis liquids; contributes to lignin depolymerization Wood smoke studies
4-(2-Propenyl)-2,6-dimethoxyphenol Propenyl (CH₂CHCH₂) Syringol-type compound in biomass pyrolysis Lignin degradation
4-(1H-Imidazol-2-yl)-2,6-dimethoxyphenol Imidazole ring Potent neutral sphingomyelinase (nSMase2) inhibitor; metabolic stability Medicinal chemistry
4-((Hydrazono)methyl)-2,6-dimethoxyphenol Hydrazone group (N-N=C) Cytotoxic activity; structural motif in thiopyrano-pyrimidine derivatives Anticancer research
4-(Furan-2-yl)-2,6-dimethoxyphenol Furan-2-yl ring Enhanced electron density; potential antioxidant/antimicrobial activity Phytochemical studies

Structural Insights :

  • Syringol lacks a 4-substituent, making it less sterically hindered but more volatile. Its smoky aroma is widely utilized in food and fragrance industries .
  • Allyl/propenyl derivatives exhibit increased hydrophobicity, favoring interactions with lipid membranes or lignin matrices .
  • Heterocyclic substituents (e.g., imidazole, furan) introduce π-π stacking and hydrogen-bonding capabilities, critical for enzyme inhibition or radical scavenging .
Physicochemical and Reactivity Differences
  • Thermal Stability: Syringol undergoes catalytic cleavage at 280°C to yield 3-methoxycatechol and pyrogallol . The furan group in this compound may alter degradation pathways due to its thermal lability or participation in cross-linking reactions.
  • Solubility : Syringol is moderately water-soluble, while allyl/propenyl derivatives are more lipophilic. The furan substituent may enhance solubility in polar aprotic solvents due to its oxygen atom.
  • Redox Potential: Methoxyphenols with electron-donating groups (e.g., furan) exhibit lower oxidation potentials, enhancing antioxidant activity. For example, 2,6-dimethoxyphenol derivatives show higher radical scavenging than unsubstituted phenols .
Industrial and Environmental Relevance
  • Biomass Pyrolysis : Syringol-type compounds dominate hardwood pyrolysis liquids, with 4-substituted variants (e.g., 4-allyl, 4-propenyl) indicating lignin depolymerization efficiency .
  • Catalytic Upgrading : Vanadium catalysts cleave syringol’s C-O bonds , but furan-substituted derivatives may require tailored catalysts due to heterocyclic stability.
  • Pollution Tracers : Syringol and 4-allyl syringol serve as markers for hardwood smoke emissions . The furan analogue could differentiate anthropogenic vs. biomass-derived particulate matter.

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